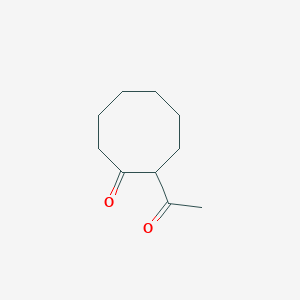
2-Acetyl-cyclooctanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-cyclooctanone is an organic compound with the molecular formula C10H16O2 It is a ketone derivative of cyclooctane, characterized by the presence of an acetyl group attached to the cyclooctane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Acetyl-cyclooctanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclooctanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-cyclooctanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclooctanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-cyclooctanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-acetyl-cyclooctanone involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclooctane ring provides a stable framework for further chemical modifications. The pathways involved may include enzyme-catalyzed transformations and interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-cyclohexanone: A similar compound with a six-membered ring instead of an eight-membered ring.
Cyclooctanone: The parent compound without the acetyl group.
2-Acetyl-cyclopentanone: A compound with a five-membered ring and an acetyl group.
Uniqueness: 2-Acetyl-cyclooctanone is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific ring sizes.
Eigenschaften
CAS-Nummer |
17343-99-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-acetylcyclooctan-1-one |
InChI |
InChI=1S/C10H16O2/c1-8(11)9-6-4-2-3-5-7-10(9)12/h9H,2-7H2,1H3 |
InChI-Schlüssel |
KZODDYFBBIHFMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















